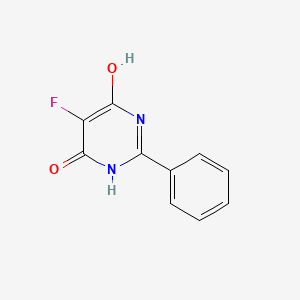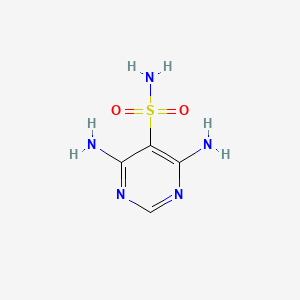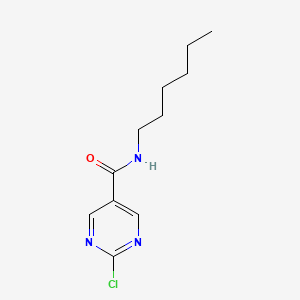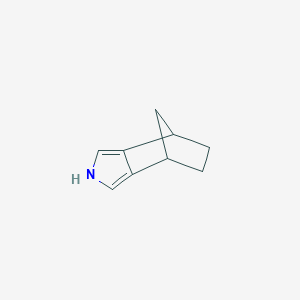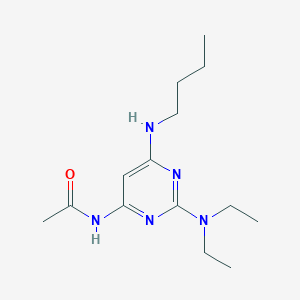![molecular formula C15H28N2O2 B12919972 tert-Butyl (2-aminospiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B12919972.png)
tert-Butyl (2-aminospiro[3.5]nonan-7-yl)(methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2-aminospiro[3.5]nonan-7-yl)(methyl)carbamate is a chemical compound with a unique spirocyclic structure. This compound is characterized by its tert-butyl carbamate group attached to a spiro[3.5]nonane ring system, which includes an amino group at the 2-position and a methyl group at the 7-position. The spirocyclic structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-aminospiro[3.5]nonan-7-yl)(methyl)carbamate typically involves the formation of the spirocyclic ring system followed by the introduction of the tert-butyl carbamate group. One common synthetic route includes the following steps:
Formation of the Spirocyclic Ring: The spirocyclic ring can be formed through a cyclization reaction involving a suitable precursor. For example, a precursor containing a ketone and an amine group can undergo intramolecular cyclization to form the spiro[3.5]nonane ring.
Introduction of the tert-Butyl Carbamate Group: The tert-butyl carbamate group can be introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction typically occurs under mild conditions and results in the formation of the desired carbamate.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (2-aminospiro[3.5]nonan-7-yl)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be used to modify the spirocyclic ring or the carbamate group. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The amino group in the compound can participate in substitution reactions, allowing for the introduction of different substituents. Reagents such as alkyl halides or acyl chlorides can be used for this purpose.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, triethylamine (TEA)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Applications De Recherche Scientifique
tert-Butyl (2-aminospiro[3.5]nonan-7-yl)(methyl)carbamate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein-ligand interactions.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of tert-Butyl (2-aminospiro[3.5]nonan-7-yl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into binding pockets of enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with target proteins, while the carbamate group can participate in covalent interactions. These interactions can lead to changes in the conformation and function of the target proteins, resulting in the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl (7-aminospiro[3.5]nonan-2-yl)carbamate: This compound has a similar spirocyclic structure but differs in the position of the amino group.
tert-Butyl (2-oxospiro[3.5]nonan-7-yl)carbamate: This compound contains a ketone group instead of an amino group.
tert-Butyl (7-oxospiro[3.5]nonan-2-yl)carbamate: This compound has a ketone group at a different position in the spirocyclic ring.
Uniqueness
tert-Butyl (2-aminospiro[3.5]nonan-7-yl)(methyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a methyl group in the spirocyclic ring allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C15H28N2O2 |
|---|---|
Poids moléculaire |
268.39 g/mol |
Nom IUPAC |
tert-butyl N-(2-aminospiro[3.5]nonan-7-yl)-N-methylcarbamate |
InChI |
InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17(4)12-5-7-15(8-6-12)9-11(16)10-15/h11-12H,5-10,16H2,1-4H3 |
Clé InChI |
PCMLRTFZDRCJIY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C1CCC2(CC1)CC(C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



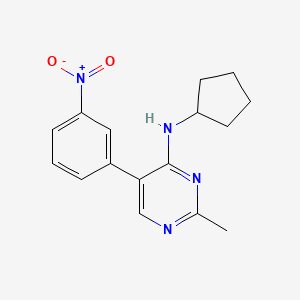
![2-{3-[3-(Benzyloxy)phenyl]-1-propylpyrrolidin-3-yl}ethan-1-ol](/img/structure/B12919907.png)
![Ethyl[(5-amino-1h-1,2,4-triazol-1-yl)carbonyl]carbamate](/img/structure/B12919909.png)

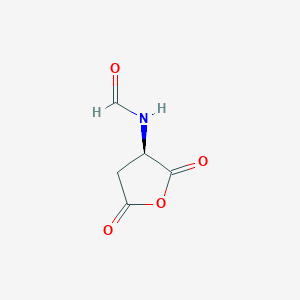
![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-2-phenylacetamide](/img/structure/B12919929.png)
